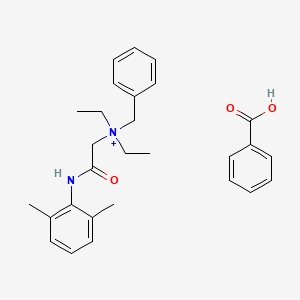
Benzoic acid; denatonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid; denatonium: is a compound that combines benzoic acid and denatonium. Benzoic acid is a simple aromatic carboxylic acid, while denatonium is a quaternary ammonium cation known for its extreme bitterness. Denatonium is often used as a denaturant and aversive agent to prevent accidental ingestion of harmful substances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid:
-
Denatonium:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Benzoic Acid:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Concentrated sulfuric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Benzene derivatives.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzoic acid, halobenzoic acids.
Scientific Research Applications
Chemistry:
Benzoic Acid: Used as a precursor for the synthesis of various organic compounds, including phenol and caprolactam.
Denatonium: Used as a bittering agent in various products to prevent accidental ingestion.
Biology and Medicine:
Benzoic Acid: Acts as an antimicrobial agent and is used in food preservation.
Denatonium: Used in pharmaceuticals to deter ingestion of harmful substances.
Industry:
Mechanism of Action
Benzoic Acid:
Denatonium:
Comparison with Similar Compounds
Benzoic Acid: Similar compounds include salicylic acid, benzaldehyde, and benzyl alcohol.
Denatonium: Similar compounds include other quaternary ammonium salts like lidocaine.
Uniqueness:
Benzoic Acid: Its simplicity and effectiveness as a preservative make it unique.
Denatonium: Its extreme bitterness and safety profile make it the most effective aversive agent.
Properties
Molecular Formula |
C28H35N2O3+ |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
benzoic acid;benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium |
InChI |
InChI=1S/C21H28N2O.C7H6O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9)/p+1 |
InChI Key |
VWTINHYPRWEBQY-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















